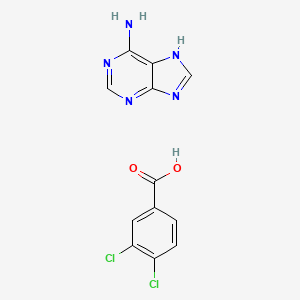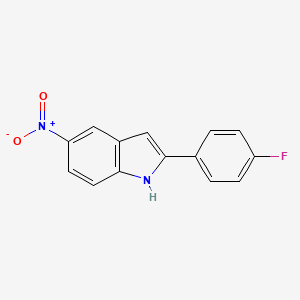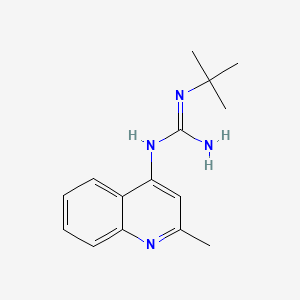
2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine is a complex organic compound with a molecular formula of C17H24N4. It is characterized by the presence of a quinoline ring, a tert-butyl group, and a guanidine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine typically involves the reaction of 2-methylquinoline with tert-butyl isocyanide and an appropriate guanidine precursor. One common method is the one-pot synthesis, which provides a straightforward and efficient approach to obtaining guanidines . This method involves the use of N-chlorophthalimide, isocyanides, and amines under mild conditions to yield the desired guanidine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar one-pot methods, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and titanium superoxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
科学的研究の応用
2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine has several scientific research applications:
作用機序
The mechanism of action of 2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes . Additionally, the guanidine moiety can interact with enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
- 2-tert-butyl-1-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine
- 2-tert-butyl-1,1,3,3-tetramethylguanidine
- 2-tert-butyl-1,4-benzoquinone
Uniqueness
2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine is unique due to its specific combination of a quinoline ring, tert-butyl group, and guanidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
72042-03-6 |
|---|---|
分子式 |
C15H20N4 |
分子量 |
256.35 g/mol |
IUPAC名 |
2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C15H20N4/c1-10-9-13(18-14(16)19-15(2,3)4)11-7-5-6-8-12(11)17-10/h5-9H,1-4H3,(H3,16,17,18,19) |
InChIキー |
LQNRXRWZHSDOSV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
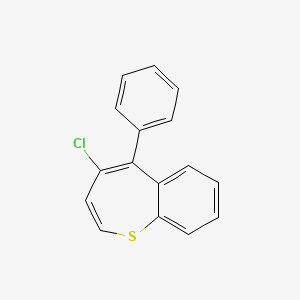
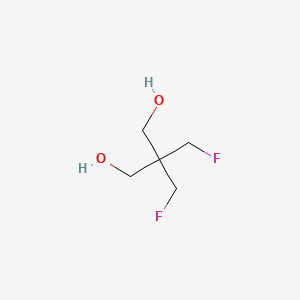
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
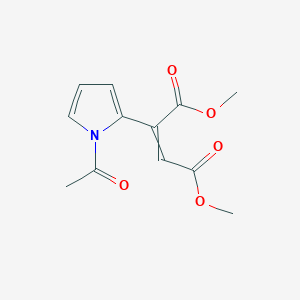
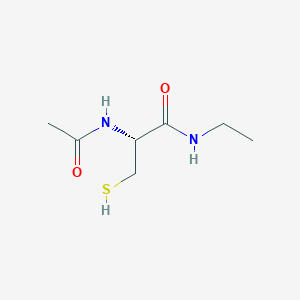
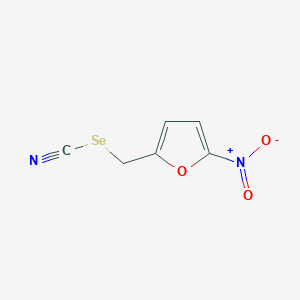
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)

